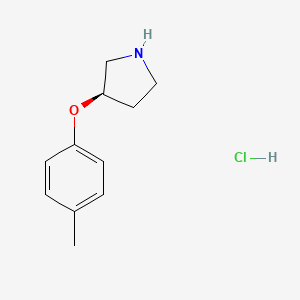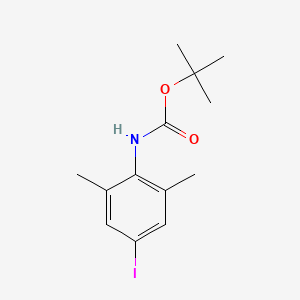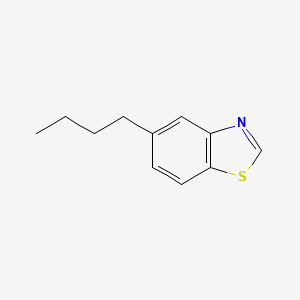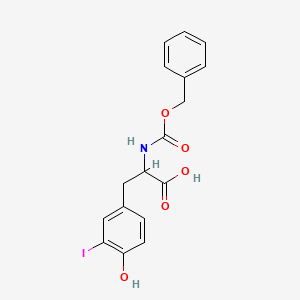
3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(4-hidroxi-3-yodofenil)-2-(fenilmetoxicarbonilamino)propanoico es un compuesto orgánico complejo que presenta un grupo hidroxilo, un átomo de yodo y un grupo fenilmetoxicarbonilamino unido a una cadena principal de ácido propanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(4-hidroxi-3-yodofenil)-2-(fenilmetoxicarbonilamino)propanoico generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye la yodación de un compuesto hidroxi fenil, seguida de la introducción del grupo fenilmetoxicarbonilamino a través de una serie de pasos de protección y desprotección. El paso final implica la formación de la porción de ácido propanoico en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, disolventes y control de temperatura para facilitar las reacciones de manera eficiente. El proceso también puede incluir pasos de purificación, como recristalización o cromatografía, para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(4-hidroxi-3-yodofenil)-2-(fenilmetoxicarbonilamino)propanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El átomo de yodo se puede reducir a un átomo de hidrógeno.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan generalmente.
Sustitución: Los nucleófilos como la azida de sodio (NaN3) o los tioles (R-SH) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de un hidrocarburo.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-(4-hidroxi-3-yodofenil)-2-(fenilmetoxicarbonilamino)propanoico tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas y vías biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(4-hidroxi-3-yodofenil)-2-(fenilmetoxicarbonilamino)propanoico involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y yodo pueden participar en enlaces de hidrógeno y enlaces de halógeno, respectivamente, influyendo en la afinidad de unión del compuesto a proteínas y enzimas. El grupo fenilmetoxicarbonilamino puede mejorar la estabilidad y biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(4-hidroxi-3-clorofenil)-2-(fenilmetoxicarbonilamino)propanoico
- Ácido 3-(4-hidroxi-3-bromofenil)-2-(fenilmetoxicarbonilamino)propanoico
- Ácido 3-(4-hidroxi-3-fluorofenil)-2-(fenilmetoxicarbonilamino)propanoico
Unicidad
El ácido 3-(4-hidroxi-3-yodofenil)-2-(fenilmetoxicarbonilamino)propanoico es único debido a la presencia del átomo de yodo, que puede influir significativamente en su reactividad química y actividad biológica en comparación con sus análogos cloro, bromo y fluoro. El mayor tamaño y la mayor polarizabilidad del átomo de yodo pueden conducir a diferentes patrones de interacción con los objetivos moleculares, haciendo que este compuesto sea particularmente interesante para futuras investigaciones.
Propiedades
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c18-13-8-12(6-7-15(13)20)9-14(16(21)22)19-17(23)24-10-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSCHJHQHQCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
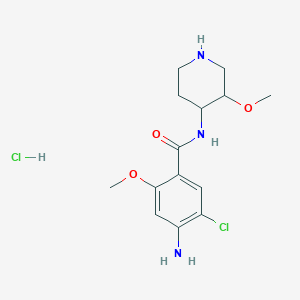
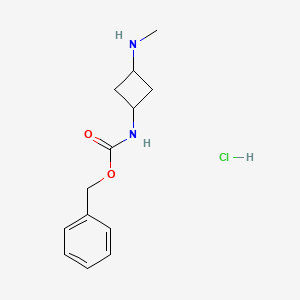
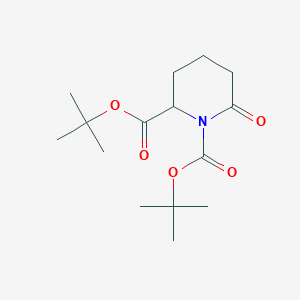
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)


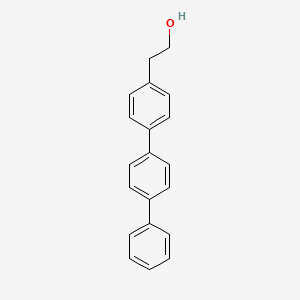

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
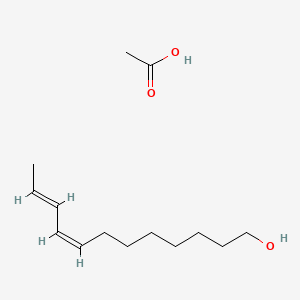
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
